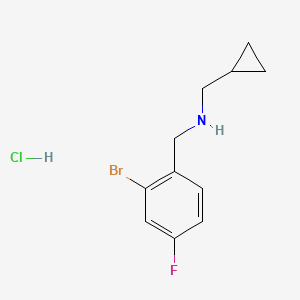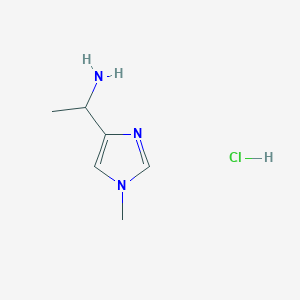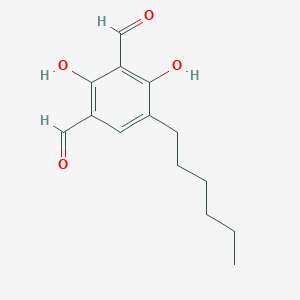![molecular formula C15H20BClN4O2 B8124830 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B8124830.png)
5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules. The presence of both a boronic ester and a chloro substituent on the pyridine ring makes it a versatile intermediate in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis or direct functionalization of a pre-existing pyridine ring.
Introduction of the Chloro Group: Chlorination of the pyridine ring is usually achieved using reagents like N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).
Amination: The amino group is introduced via nucleophilic substitution, often using an amine such as 1-methyl-5-pyrazole.
Boronic Ester Formation: The final step involves the formation of the boronic ester by reacting the pyridine derivative with pinacol borane under conditions that typically include a base like potassium carbonate (K₂CO₃) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, forming boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group is a good leaving group, making the compound suitable for nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound is a key intermediate in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
The compound’s derivatives are explored for their potential as enzyme inhibitors or as building blocks in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of various drug candidates, particularly those targeting kinases and other enzymes involved in disease pathways.
Industry
In the materials science industry, it is used in the synthesis of polymers and other advanced materials with specific electronic or optical properties.
作用机制
The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and sensors. The chloro and amino groups on the pyridine ring also contribute to its reactivity and binding properties, influencing its interaction with molecular targets.
相似化合物的比较
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 4-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-5-boronic acid pinacol ester
- 5-Bromo-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 5-chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic acid pinacol ester offers a unique combination of reactivity and stability. The chloro substituent provides a versatile handle for further functionalization, while the boronic ester moiety ensures its utility in cross-coupling reactions. This dual functionality makes it particularly valuable in complex molecule synthesis.
属性
IUPAC Name |
5-chloro-N-(2-methylpyrazol-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClN4O2/c1-14(2)15(3,4)23-16(22-14)10-8-12(18-9-11(10)17)20-13-6-7-19-21(13)5/h6-9H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOVDFJWITVMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)NC3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one](/img/structure/B8124765.png)




![4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid](/img/structure/B8124803.png)

![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8124812.png)



